Methyl 3-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperidine moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the carbothioyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism by which methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-3-carboxylate: This compound shares the piperidine moiety but lacks the thiophene ring and carbothioyl group.
3-Methylpiperidine-3-carboxylic acid: Similar in structure but differs in functional groups and overall reactivity.
Uniqueness
Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2S2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H18N2O2S2/c1-9-4-3-6-15(8-9)13(18)14-10-5-7-19-11(10)12(16)17-2/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,18) |
InChI Key |
YVCCYYNARRYLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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